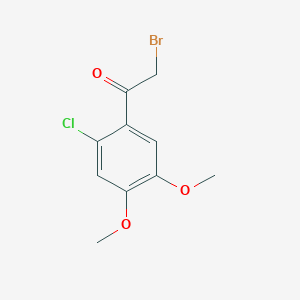

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one” is an organic compound . It belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .

Synthesis Analysis

The synthesis of this compound can be achieved by various methods. One such method involves the reaction of bromine with acetoveratrone in chloroform at room temperature . Another method involves a multi-step reaction with 2 steps: 1) N,N-dimethyl-acetamide / 1.75 h / 40 °C 2) aq. HCl / ethanol .Molecular Structure Analysis

The molecular formula of this compound is C10H10BrClO3 . The InChI Code is 1S/C10H10BrClO3/c1-14-9-3-6 (8 (13)5-11)7 (12)4-10 (9)15-2/h3-4H,5H2,1-2H3 . The molecular weight is 293.54 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Experimental Teaching and Chemical Innovation

This compound is used in the α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry . It’s used in experimental teaching to help students understand the effects of reaction time, reaction temperature, and dosage of the brominating agent . This approach enhances their scientific literacy levels and fosters innovation consciousness as well as practical aptitude .

Synthesis of 4-chloro-α-bromo-acetophenone

4-chloro-α-bromo-acetophenone can be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . This synthesis process is significant in organic chemistry.

Infrared Spectroscopy

This compound is used in infrared (IR) spectroscopy, a common spectroscopic technique for characterizing compound and solvent interactions . It’s used in the conformational analysis of 2-bromo-4-chlorobenzaldehyde .

Solvent Effect Study

The compound is used to study the solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents . This helps in evaluating the reliability of a suitable theoretical model for the solvent effect .

Synthesis of N-fused Tricyclic Indoles

This compound is used as a reactant in the synthesis of N-fused tricyclic indoles . These indoles have various applications in the field of pharmaceuticals and agrochemicals .

Synthesis of Multi-halogenated Alkenes

The compound is used in the synthesis of multi-halogenated alkenes . These alkenes have potential applications in organic chemistry, e.g., in Suzuki–Miyaura or Sonogashira cross-coupling reactions .

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEAXQQGIBFGRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)CBr)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B2591752.png)

![3-benzyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2591758.png)

![2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2591760.png)

![1-[4-(Propan-2-yl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2591761.png)

![ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591762.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2591764.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2591767.png)

![11-(4-Butoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2591773.png)